Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- is a chemical compound with the molecular formula C16H22O4. It is known for its unique structure, which includes a hexanoic acid chain linked to a benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- involves several steps. One common method includes the reaction of hexanoic acid with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also include purification steps such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 3,7-dimethyl-2,6-octadienyl ester: This compound has a similar hexanoic acid chain but differs in the attached functional group, which is an octadienyl ester instead of a benzofuran ring.
Carbosulfan: Another related compound, carbosulfan, has a benzofuran ring but differs in its overall structure and functional groups.
Uniqueness
Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- is unique due to its specific combination of a hexanoic acid chain and a benzofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]hexanoic acid |
InChI |
InChI=1S/C16H22O4/c1-16(2)11-12-7-6-8-13(15(12)20-16)19-10-5-3-4-9-14(17)18/h6-8H,3-5,9-11H2,1-2H3,(H,17,18) |
InChI Key |
QVQPWVYKHKZGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.